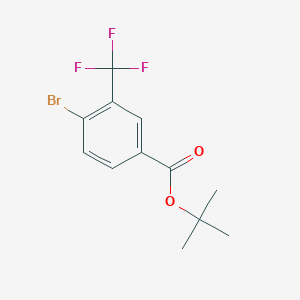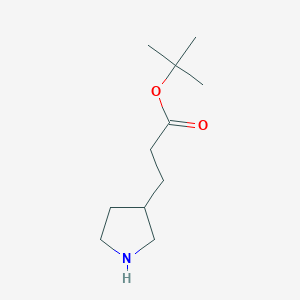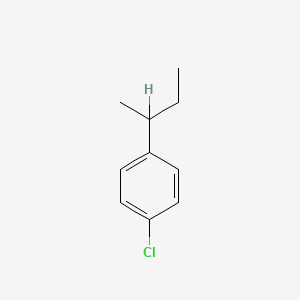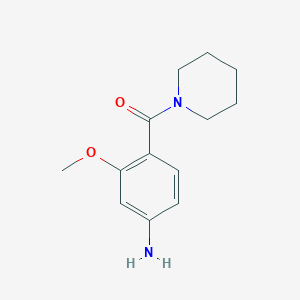
3-Methoxy-4-(piperidine-1-carbonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(piperidine-1-carbonyl)aniline is an organic compound that features a methoxy group, a piperidine ring, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(piperidine-1-carbonyl)aniline typically involves the reaction of 3-methoxyaniline with piperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
3-Methoxy-4-(piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(piperidine-1-carbonyl)benzaldehyde or 3-methoxy-4-(piperidine-1-carbonyl)benzoic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 3-methoxy-4-(piperidine-1-carbonyl)-2-nitroaniline or 3-methoxy-4-(piperidine-1-carbonyl)-2-bromoaniline.
科学研究应用
3-Methoxy-4-(piperidine-1-carbonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Methoxy-4-(piperidine-1-carbonyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a specific enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
3-Methoxy-4-(morpholine-1-carbonyl)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.
3-Methoxy-4-(pyrrolidine-1-carbonyl)aniline: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-Methoxy-4-(piperazine-1-carbonyl)aniline: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness
3-Methoxy-4-(piperidine-1-carbonyl)aniline is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to similar compounds with different ring systems. The piperidine ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
(4-amino-2-methoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-9-10(14)5-6-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQAMDOKUZXASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
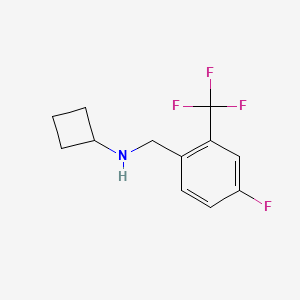
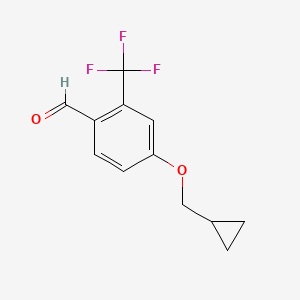
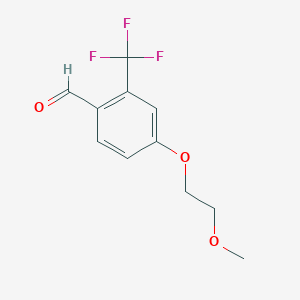

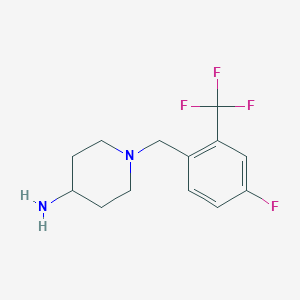
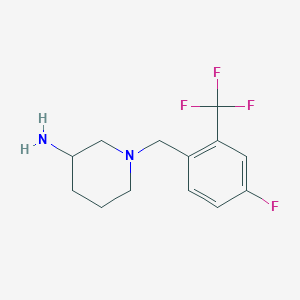
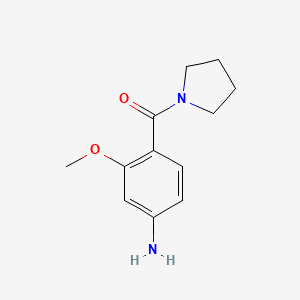
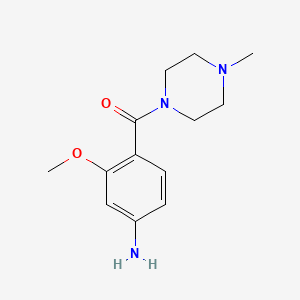
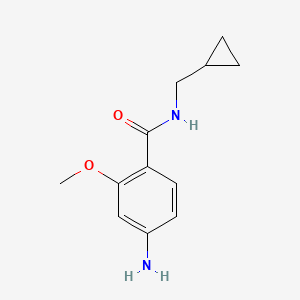
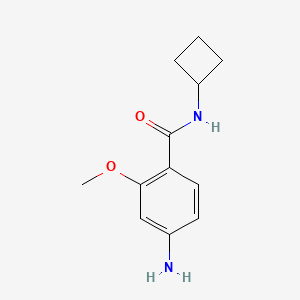
![N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7936573.png)
